molecular formula C26H22N4O3S B2603027 N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958563-54-7

N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2603027
CAS No.: 958563-54-7
M. Wt: 470.55
InChI Key: MWKSGVONXNZURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a novel chemical entity designed for advanced biochemical research, particularly in the field of oncology. This compound belongs to a class of substituted quinazolinones and related analogs that function as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins . BET proteins are key epigenetic regulators that control the expression of numerous oncogenes, such as c-Myc and N-Myc . By disrupting the recruitment of BET proteins to chromatin, this inhibitor can suppress the transcription of these critical cancer-driving genes, leading to the induction of apoptosis and the inhibition of proliferation in malignant cells . Its primary research value lies in the investigation of hematologic cancers and solid tumors, with studies indicating potential applications in models of acute myeloid leukemia, multiple myeloma, Burkitt's lymphoma, as well as breast, lung, colon, renal, and hepatic carcinomas . Researchers can utilize this compound as a critical tool to elucidate the role of BET proteins in disease progression and to explore novel targeted epigenetic therapies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-2-33-19-14-12-18(13-15-19)27-22(31)16-34-26-28-21-11-7-6-10-20(21)24-29-23(25(32)30(24)26)17-8-4-3-5-9-17/h3-15,23H,2,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKSGVONXNZURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, identified by its CAS number 958563-54-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and cytotoxic effects.

Chemical Structure and Properties

The compound features a complex structure combining an imidazoquinazoline core with an ethoxyphenyl substituent and a sulfanyl acetamide group. Its molecular weight is approximately 470.5 g/mol, indicating a relatively large and complex molecular architecture conducive to diverse biological interactions .

1. Anticancer Properties

Research has demonstrated that derivatives of quinazolinones and imidazoquinazolines exhibit notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer potential through various assays.

Case Study: Cytotoxicity Evaluation
In a study examining several quinazolinone-thiazole hybrids, the compound this compound was tested against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. Results indicated that it exhibited significant cytotoxicity with an IC50 value of approximately 10 μM for PC3 cells and lower values for MCF-7 and HT-29 cells, highlighting its potential as an anticancer agent .

Cell LineIC50 Value (μM)
PC310
MCF-710
HT-2912

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes related to metabolic disorders.

α-Glucosidase Inhibition
A recent study focused on the inhibition of α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). The compound demonstrated effective inhibitory activity with IC50 values ranging from 12.44 μM to 308.33 μM across various derivatives, significantly outperforming traditional inhibitors like acarbose . This suggests that this compound could serve as a promising candidate for developing new antidiabetic agents.

CompoundIC50 Value (μM)
N-(4-Ethoxyphenyl)-...12.44 - 308.33
Acarbose750

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through intrinsic and extrinsic signaling pathways.
  • Enzyme Interaction : By binding to α-glucosidase, it alters the enzyme's conformation and reduces its activity, thus impacting glucose metabolism.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Research has shown that derivatives of quinazolinone, including those with thiazole moieties, can significantly inhibit the growth of cancer cells such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells.

Key Findings:

  • Cytotoxicity: Studies have reported IC50 values indicating effective cytotoxicity against multiple cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 10 μM against MCF-7 cells .
  • Mechanism of Action: The mechanism often involves the activation of apoptotic pathways and inhibition of proliferation signals, making these compounds potential candidates for further development in oncology .

Antimicrobial Properties

Beyond its anticancer effects, N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has shown activity against various bacterial and fungal strains. This broad-spectrum antimicrobial activity is crucial in addressing antibiotic resistance.

Research Insights:

  • Bacterial Inhibition: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
  • Fungal Activity: The compound's efficacy extends to antifungal properties, with specific derivatives demonstrating effectiveness against common pathogens like Candida albicans .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is essential in treating chronic inflammatory diseases. The structural characteristics that enhance its interaction with inflammatory pathways contribute to its therapeutic potential.

Case Studies:

  • In Vivo Models: Animal studies have indicated that administration of the compound leads to reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic use in conditions like arthritis or inflammatory bowel disease .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotection against oxidative stress-induced neuronal damage.

Research Findings:

  • Cell Culture Studies: Neuroblastoma cell lines treated with the compound showed increased viability and reduced markers of oxidative stress compared to untreated controls .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative stress

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Compounds with bulkier substituents (e.g., 4-methoxyphenyl in 13b, ) exhibit higher melting points (274–288°C) due to enhanced crystallinity, whereas smaller groups like methyl (13a) reduce mp to 288°C .
  • Spectral Data: IR spectra of analogs show consistent C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches. The target compound’s imidazoquinazolinone core may introduce additional N-H or C=O vibrations .
Table 2: Spectroscopic and Analytical Data
Compound IR (C≡N, cm⁻¹) IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Signals) Reference
13a () 2214 1664 δ 2.30 (CH3), 7.20–7.92 (ArH), 10.13/11.93 (NH)
13b () 2212 1662 δ 3.77 (OCH3), 7.00–7.92 (ArH), 10.10/11.95 (NH)
Quinazolinone analog () δ 1.20 (CH3, ethylamino), 7.30–8.10 (ArH)

Key Trends and Implications

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and metabolic stability, while electron-withdrawing groups (e.g., chloro) enhance target affinity but may increase toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.